molecular formula C8H10N2O2 B15054215 2-(4,6-Dimethylpyrimidin-2-yl)acetic acid

2-(4,6-Dimethylpyrimidin-2-yl)acetic acid

Cat. No.: B15054215
M. Wt: 166.18 g/mol
InChI Key: LIYJRKQYMAPWGS-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)acetic acid is an organic compound with the molecular formula C8H10N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)acetic acid typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thioglycolic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety attached to the pyrimidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)10-7(9-5)4-8(11)12/h3H,4H2,1-2H3,(H,11,12)

InChI Key

LIYJRKQYMAPWGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CC(=O)O)C

Origin of Product

United States

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